![molecular formula C17H17BrN2O2S B3973732 2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B3973732.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. The compound is also known as BAY 11-7082 and is a potent inhibitor of nuclear factor kappa B (NF-κB) activation.
Mechanism of Action
BAY 11-7082 exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), a key enzyme that phosphorylates IκBα, leading to the activation and nuclear translocation of NF-κB. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and downstream signaling pathways, resulting in the suppression of inflammation and cell proliferation.
Biochemical and physiological effects
Studies have shown that BAY 11-7082 exhibits potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages as a research tool, including its high potency, selectivity, and specificity for inhibiting NF-κB activation. However, the compound also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Future Directions
BAY 11-7082 has shown promising results in preclinical studies, and further research is needed to explore its potential applications in clinical settings. Some possible future directions for research include:
1. Investigating the use of BAY 11-7082 as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
2. Exploring the synergistic effects of BAY 11-7082 with other anti-cancer drugs in the treatment of various types of cancer.
3. Developing novel formulations and delivery methods for BAY 11-7082 to improve its pharmacokinetic properties and reduce potential toxicity.
4. Studying the role of BAY 11-7082 in regulating other signaling pathways and cellular processes, such as autophagy and apoptosis.
In conclusion, BAY 11-7082 is a potent inhibitor of NF-κB activation that has shown promising results in preclinical studies for its potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and apoptosis.
properties
IUPAC Name |
2-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-9-14(7-8-15(12)18)20-17(22)11-23-10-16(21)19-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAILHKRKTSDNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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